Azithromycin dihydrate
Overview
Description
Azithromycin monohydrate is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases . Azithromycin monohydrate is particularly valued for its long half-life and high tissue penetration, which allows for shorter treatment durations compared to other antibiotics .
Mechanism of Action
Target of Action
Azithromycin dihydrate, a broad-spectrum macrolide antibiotic, primarily targets bacterial cells . It is used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections . The primary targets of azithromycin are the bacterial ribosomes, specifically the 50S subunit .
Mode of Action
Azithromycin works by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, it blocks the translation of mRNA into protein, thereby inhibiting bacterial growth .
Biochemical Pathways
Azithromycin affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S ribosomal subunit, it disrupts the process of peptide chain elongation . This disruption in protein synthesis affects various downstream processes and functions that are crucial for bacterial growth and survival .
Pharmacokinetics
Azithromycin is characterized by a high degree of tissue penetration and a long half-life . After oral administration, it is widely distributed in tissues with an apparent steady-state volume of distribution of 31.1 L/kg . The bioavailability of azithromycin is approximately 37% following oral administration . The elimination of azithromycin from plasma follows a polyphasic pattern with a mean apparent plasma clearance of 630 mL/min and a terminal elimination half-life of 68 hours .
Result of Action
The action of azithromycin at the molecular level results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth . At the cellular level, this results in the death of the bacterial cells, thereby treating the bacterial infection .
Action Environment
The potency of azithromycin can be influenced by various environmental factors such as pH, temperature, and the presence of other ions . For instance, the potency of azithromycin against all genera was found to be particularly sensitive to changes in pH . Additionally, the stability of this compound can be affected by thermal conditions, with different forms (anhydrate, hemihydrate) being produced under different thermal treatments .
Biochemical Analysis
Biochemical Properties
Azithromycin dihydrate is part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates this compound from other types of macrolides .
Cellular Effects
This compound has been shown to have antiviral effects and potential benefit in patients with COVID-19 . Multiple immunomodulatory effects have been defined for this compound which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .
Molecular Mechanism
This compound binds to the 23S rRNA of the bacterial 50S ribosomal subunit. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit .
Temporal Effects in Laboratory Settings
The pharmacokinetic parameters of this compound in plasma in healthy young adults (18 to 40 years of age) are portrayed in the chart below. Cmin and Cmax remained essentially unchanged from day 2 through day 5 of therapy .
Dosage Effects in Animal Models
The efficacy of this compound and standard agents in animal models of infection, especially those involving intracellular pathogens, has been reviewed . High initial concentrations of this compound favor a good outcome .
Metabolic Pathways
Biliary excretion of this compound, primarily as unchanged drug, is a major route of elimination . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .
Transport and Distribution
Following oral administration, this compound is widely distributed throughout the body with an apparent steady-state volume of distribution of 31.1 L/kg . Significantly greater this compound concentrations have been measured in the tissues rather than in plasma or serum .
Subcellular Localization
In vivo studies suggest that concentration in phagocytes may contribute to drug distribution to inflamed tissues . This compound is actively absorbed by a variety of cells, including fibroblasts and white blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin monohydrate is synthesized from erythromycin through a series of chemical reactions. The process involves the methylation of erythromycin to form azithromycin, followed by crystallization to obtain the monohydrate form. One common method involves dissolving erythromycin in isopropanol, adding a methylating agent, and then adjusting the pH with an alkaline solution to precipitate azithromycin monohydrate .
Industrial Production Methods
Industrial production of azithromycin monohydrate typically involves large-scale fermentation of the erythromycin-producing bacteria, followed by chemical modification and purification. The process is designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azithromycin monohydrate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can modify the functional groups on the azithromycin molecule.
Substitution: Azithromycin can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products
The major products formed from these reactions include various derivatives of azithromycin, which may have different pharmacological properties and applications. For example, oxo-derivatives may have enhanced antibacterial activity against certain strains of bacteria .
Scientific Research Applications
Azithromycin monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical properties.
Biology: Researchers study its effects on bacterial protein synthesis and resistance mechanisms.
Comparison with Similar Compounds
Azithromycin monohydrate is part of the azalide subclass of macrolides, which includes compounds like erythromycin and clarithromycin. Compared to erythromycin, azithromycin has a longer half-life, better tissue penetration, and a broader spectrum of activity . Clarithromycin, another similar compound, also has good tissue penetration but differs in its pharmacokinetic properties and spectrum of activity .
List of Similar Compounds
- Erythromycin
- Clarithromycin
- Roxithromycin
- Telithromycin
Azithromycin monohydrate stands out due to its unique chemical structure, which includes a methyl-substituted nitrogen atom that enhances its stability and activity .
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPLSLYZHKKQT-WVVFQGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861063 | |
Record name | Azithromycin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117772-70-0, 121470-24-4 | |
Record name | Azithromycin dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azithromycin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZITHROMYCIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does azithromycin dihydrate exert its antibacterial effect?
A1: this compound is a macrolide antibiotic that acts by inhibiting protein synthesis in bacteria. [] It binds reversibly to the 50S ribosomal subunit, specifically at the ‘P’ site, preventing the binding of aminoacyl-tRNA and subsequent peptide bond formation. [] This disrupts the essential process of bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C38H72N2O12 • 2H2O. Its molecular weight is 785.0 g/mol. [, ]
Q3: Are there any spectroscopic techniques used to characterize this compound?
A3: Yes, several spectroscopic techniques are employed for the characterization of this compound. These include:
- Fourier-transform infrared (FTIR) spectroscopy: This technique helps identify functional groups and potential drug-excipient interactions. [, , , , ]
- Terahertz time-domain spectroscopy (THz-TDS): This technique is used to characterize vibrational modes and monitor polymorphism in solid-state this compound. []
Q4: What challenges are associated with formulating this compound?
A4: this compound exhibits low oral bioavailability due to its low solubility in water. [] This poses a challenge in formulation development and necessitates strategies to improve its solubility and dissolution rate.
Q5: How does agglomeration affect this compound's properties?
A5: Agglomeration significantly impacts the crystal size distribution, bulk density, and flowability of this compound. [] This can affect the drug's dissolution rate and subsequent bioavailability.
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself is not typically considered a catalyst, studies have shown that its electrochemical activation in the presence of a gold electrode and sodium bicarbonate solution involves hydrogen evolution. [] This suggests a potential catalytic role of the gold electrode in modifying the antibiotic's structure and reactivity.
Q7: Have any computational chemistry studies been conducted on this compound?
A7: While the provided research papers do not explicitly mention computational chemistry studies on this compound, this area holds potential for future research. Computational approaches could be employed to investigate drug-target interactions, predict physicochemical properties, and design novel drug delivery systems.
Q8: How do structural modifications affect the hydrolysis of azithromycin derivatives?
A8: Studies comparing the hydrolysis of azithromycin 11,12-hydrogenborate (AZMB) and 9-deoxo-9a-aza-9a-homo erythromycin A 11,12-hydrogen borate (AZAB) indicate that even minor structural differences can significantly influence hydrolysis rates. [] This highlights the importance of understanding SAR in optimizing drug properties.
Q9: What strategies are employed to improve the solubility and bioavailability of this compound?
A9: Several formulation strategies have been investigated to enhance the solubility and bioavailability of this compound. These include:
- Solid lipid nanoparticles (SLNs): Encapsulating this compound within SLNs using surfactants like Tween 20, poloxamer 188, and poloxamer 407 has shown promising results in improving dissolution and potentially enhancing oral bioavailability. []
- Liquisolid compacts: This technique utilizes a non-volatile solvent to dissolve the drug and convert it into a free-flowing, compressible powder using carrier and coating materials. This approach has demonstrated improved solubility for this compound. []
- Spray-dried microspheres: Formulating this compound into sustained-release microspheres using chitosan as a carrier polymer offers potential for taste masking and sustained drug release, improving patient compliance. [, ]
- Floating in situ gelling systems: These systems utilize polymers like sodium alginate and xanthan gum to form a gel in the stomach, providing sustained drug release and enhanced gastric residence time. [, , ]
- Enteric-coated tablets: Coating tablets with polymers like HPMC-55 and ethyl cellulose protects the drug from degradation in the stomach and allows for release in the intestine, potentially reducing gastrointestinal side effects. []
Q10: Is there information on SHE regulations related to this compound production?
A10: The provided research papers primarily focus on formulation development and analytical techniques, and they do not delve into specific SHE regulations for this compound production. It's important to consult relevant regulatory guidelines for comprehensive information.
Q11: How is this compound distributed in the body?
A11: this compound exhibits a high volume of distribution, indicating its ability to penetrate various tissues. [, ] This property contributes to its effectiveness against intracellular pathogens and infections at various body sites.
Q12: How long does this compound persist in the body?
A12: this compound is characterized by a long elimination half-life, typically ranging from 2 to 4 days. [] This allows for once-daily dosing and shorter treatment durations, potentially improving patient compliance.
Q13: Has this compound demonstrated efficacy in treating specific infections?
A13: Yes, studies have shown the efficacy of this compound in treating various bacterial infections, including:
- Community-acquired pneumonia: Azithromycin monotherapy demonstrated comparable efficacy to cefuroxime plus erythromycin in treating community-acquired pneumonia in hospitalized, immunocompetent patients. []
- Cryptosporidiosis in calves: Oral administration of this compound at specific doses effectively reduced oocyst shedding, diarrhea incidence, and improved weight gain in naturally infected dairy calves. []
Q14: What is the effect of this compound on sperm DNA?
A14: A study on male rats revealed that both therapeutic and double therapeutic doses of this compound caused significant DNA damage in testes compared to control animals. [] This finding highlights the potential impact of azithromycin on male fertility.
Q15: Is there any information about azithromycin resistance?
A15: While the provided papers do not delve into specific resistance mechanisms, azithromycin resistance is a growing concern. Like other antibiotics, overuse and misuse of azithromycin can contribute to the emergence of resistant bacterial strains.
Q16: What are the potential side effects of this compound?
A16: The provided research papers primarily focus on formulation aspects and do not extensively discuss side effects. It's essential to consult the drug's prescribing information for a comprehensive overview of potential adverse effects.
Q17: What novel drug delivery systems are being explored for this compound?
A17: Researchers are actively exploring innovative drug delivery systems to improve the therapeutic profile of this compound. Some of these include:
- Ocular inserts: Once-a-day ocular inserts using hydroxypropylcellulose as a thermoplastic polymer offer a promising approach for sustained delivery of this compound to treat ocular infections. []
- In situ gelling otic formulations: These formulations utilize poloxamer 407 and other viscosity-enhancing agents to create a gel in the ear canal, providing sustained drug release and improved patient compliance for treating otitis media. []
- Injectable smart gels for periodontitis: Thermosensitive polymers like Pluronic® F-127 and Hydroxy Ethyl Cellulose are being investigated to develop injectable gels for sustained release of this compound in the treatment of chronic periodontitis. []
Q18: Are there any specific biomarkers associated with this compound treatment?
A18: The provided research papers do not focus on biomarkers related to this compound treatment. Further research is needed to explore potential biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q19: What analytical techniques are commonly employed to quantify this compound?
A19: Various analytical methods are used to quantify this compound in pharmaceutical formulations and biological samples. These include:
- High-performance liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of this compound in complex mixtures. [, , , ]
- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective alternative to HPLC for quantifying this compound and its degradation products. [, , ]
- UV-Visible spectrophotometry: This technique is widely used due to its simplicity and cost-effectiveness. Various spectrophotometric methods, including simultaneous equation, absorbance ratio, and derivative spectroscopy, have been developed for this compound analysis. [, , , , , ]
Q20: Is there information about the environmental impact of this compound?
A20: The provided research papers primarily focus on formulation, analytical techniques, and therapeutic applications of this compound. Environmental impact and degradation pathways are not extensively discussed. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigation.
Q21: How does the dissolution rate of this compound affect its bioavailability?
A21: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability. [] Its dissolution rate is a rate-limiting factor for absorption, directly influencing its bioavailability. Enhancing dissolution is crucial for improving therapeutic outcomes.
Q22: What parameters are typically validated for analytical methods used to quantify this compound?
A22: Validation of analytical methods, such as HPLC, HPTLC, and UV-Visible spectrophotometry, for this compound quantification typically involves assessing parameters like:
- Linearity: The ability of the method to produce test results directly proportional to the analyte concentration within a given range. [, , , , , ]
- Accuracy: The closeness of agreement between the measured value and the true value of the analyte. [, , , , , ]
- Precision: The degree of agreement among individual test results obtained by applying the analytical method to multiple samplings under prescribed conditions. [, , , , , ]
- Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and excipients. [, , , , , ]
Q23: How is the quality of this compound ensured during manufacturing?
A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the production process of this compound to ensure its safety, efficacy, and consistency. These measures may include:
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